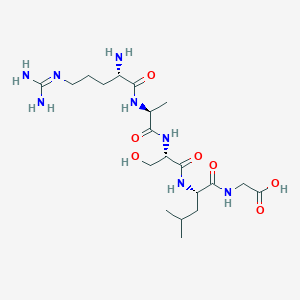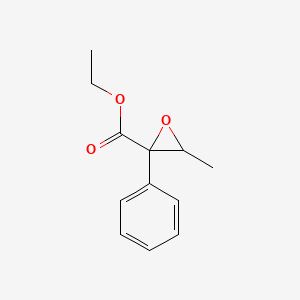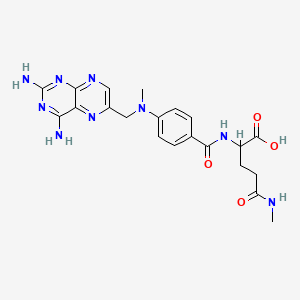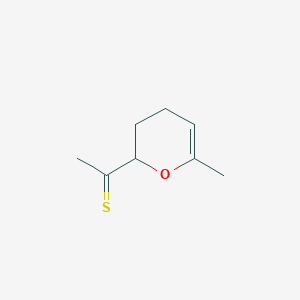
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine is a peptide compound with a complex structure It is composed of several amino acids, including L-ornithine, L-alanine, L-serine, L-leucine, and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-leucine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-serine, L-alanine, and L-ornithine).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers.
Análisis De Reacciones Químicas
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide bonds can be reduced to form amine groups.
Substitution: The amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH~4~) or other reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Hydroxylated peptides.
Reduction: Aminated peptides.
Substitution: Alkylated or acylated peptides.
Aplicaciones Científicas De Investigación
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or a therapeutic agent.
Industry: Utilized in the development of peptide-based materials and products.
Mecanismo De Acción
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
- Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
64231-71-6 |
|---|---|
Fórmula molecular |
C20H38N8O7 |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C20H38N8O7/c1-10(2)7-13(18(34)25-8-15(30)31)27-19(35)14(9-29)28-16(32)11(3)26-17(33)12(21)5-4-6-24-20(22)23/h10-14,29H,4-9,21H2,1-3H3,(H,25,34)(H,26,33)(H,27,35)(H,28,32)(H,30,31)(H4,22,23,24)/t11-,12-,13-,14-/m0/s1 |
Clave InChI |
FZEGEXVKPHZZSZ-XUXIUFHCSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)







![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)


![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)


